The Chemical Architecture of Bacteriohopanetetrol: A Technical Guide
The Chemical Architecture of Bacteriohopanetetrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Bacteriohopanetetrol (BHT) is a polyhydroxylated pentacyclic triterpenoid (B12794562) lipid belonging to the hopanoid class. These molecules are considered bacterial surrogates for sterols, playing a crucial role in modulating the fluidity and permeability of bacterial cell membranes.[1][2] Their robust chemical structure allows for exceptional preservation in the geological record, making them significant biomarkers for tracking bacterial populations and biogeochemical processes throughout Earth's history. This guide provides an in-depth overview of the chemical structure, properties, and analysis of Bacteriohopanetetrol.
Chemical Structure and Stereochemistry
Bacteriohopanetetrol is a C35 extended hopanoid characterized by a rigid pentacyclic hopane (B1207426) core and a C5 polyhydroxylated side chain. The core structure is derived from squalene, while the side chain is typically attached at the C-22 position.[3]
The fundamental structure is bacteriohopane-32,33,34,35-tetrol.[3] However, the precise biological function and biomarker utility of BHT are dictated by its stereochemistry, particularly within the hopane E-ring and the acyclic side chain. Several stereoisomers of BHT have been identified in bacteria and environmental samples, each with distinct biosynthetic origins and distributions.
Key Stereoisomers:
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Bacteriohopanetetrol (BHT-34S): Formally named (17β(H), 21β(H), 22R, 32R, 33R, 34S)-bacteriohopane-32,33,34,35-tetrol, this is the most common and ubiquitously distributed isomer.[4][5]
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BHT-34R: A stereoisomer with the configuration (17β(H), 21β(H), 22R, 32R, 33R, 34R). Its producers are more constrained, including certain freshwater anaerobic ammonium (B1175870) oxidizing (anammox) bacteria, methanotrophs, and nitrogen-fixing bacteria.[6][7]
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BHT-x: An isomer with a currently unconfirmed side-chain stereochemistry that is considered a specific biomarker for marine anammox bacteria of the 'Candidatus Scalindua' genus.[4][7]
The differentiation of these isomers is critical for their application as biomarkers and is typically achieved through high-resolution chromatographic techniques.
Physicochemical and Spectroscopic Data
Quantitative analysis is fundamental to the identification and study of BHT. The following tables summarize key physicochemical properties and mass spectrometry data essential for its characterization.
Table 1: Physicochemical Properties of Bacteriohopanetetrol
| Property | Value | Source |
| Molecular Formula | C₃₅H₆₂O₄ | |
| Molecular Weight | 546.9 g/mol | |
| IUPAC Name | (2S,3R,4R,7R)-7-[(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]octane-1,2,3,4-tetrol | |
| Class | Hopanoid, Tetrol | [3] |
Table 2: Key Mass Spectrometry Data for Bacteriohopanetetrol Characterization
| Analysis Method | Analyte | Key Ion (m/z) | Description | Source |
| GC-MS / LC-MS | Native BHT Core | 191.1794 | Characteristic fragment from the cleavage of the C-ring (between C-9/11 and C-8/14), representing the A/B rings of the hopane skeleton. | [7] |
| GC-MS / LC-MS | 2-Methylated BHT Core | 205.1951 | Characteristic m/z 191 fragment with an additional methyl group on the A-ring. | [7] |
| LC-MS (ESI+) | Native BHT | 547.472 | Protonated molecule [M+H]⁺. | |
| LC-MS (ESI+) | Native BHT | 564.499 | Ammoniated adduct [M+NH₄]⁺. | |
| LC-MS (APCI/ESI) | Acetylated BHT | 715.5145 | Protonated molecule of peracetylated BHT [M+H]⁺. | [2] |
| LC-MS/MS | Acetylated BHT | 655.4940 | Base peak in tandem MS, resulting from the neutral loss of one molecule of acetic acid from the protonated parent ion [M+H-CH₃COOH]⁺. | [2] |
Experimental Protocols
The isolation and analysis of BHT from bacterial biomass or environmental samples require a multi-step process involving lipid extraction, purification, optional derivatization, and chromatographic analysis.
Protocol for Extraction and Purification of Bacteriohopanetetrol
This protocol is a synthesized methodology based on the modified Bligh & Dyer extraction procedure commonly cited for hopanoid analysis.
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Sample Preparation: Lyophilize (freeze-dry) >100 mg of bacterial biomass or sediment to remove water.
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Initial Extraction (Monophasic):
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Place the dried sample into a glass centrifuge tube.
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Add a monophasic solvent mixture of water, methanol (B129727), and dichloromethane (B109758) (DCM) in a ratio of 4 mL : 10 mL : 5 mL.
-
Sonicate the mixture for 15 minutes to disrupt cells and facilitate lipid extraction.
-
Centrifuge at 4000 RPM for 5 minutes.
-
Carefully transfer the supernatant (containing the total lipid extract) to a clean tube.
-
-
Phase Separation:
-
To the collected supernatant, add additional DCM and a phosphate (B84403) buffer to achieve a final solvent ratio of DCM:Methanol:Buffer of 1:1:0.9 (v/v/v). This will induce phase separation.
-
Vortex the mixture and centrifuge briefly to ensure a clean separation between the upper aqueous/methanol layer and the lower DCM layer.
-
-
Lipid Collection:
-
Using a glass pipette, carefully collect the lower DCM layer, which contains the lipids.
-
Wash the remaining aqueous layer two more times with DCM to maximize lipid recovery, collecting the DCM phase each time.
-
Combine all DCM extracts.
-
-
Drying and Acetylation (Derivatization):
-
Dry the combined lipid extract under a gentle stream of N₂ gas at 40°C.
-
For derivatization, add a 1:1 (v/v) mixture of acetic anhydride (B1165640) and pyridine (B92270) to the dried extract.
-
Heat the sample at 60°C for 1 hour. This step acetylates the hydroxyl groups, increasing the volatility of BHT for GC-MS analysis.
-
-
Purification:
-
After derivatization, dry the sample again under N₂.
-
Purify the derivatized extract using a short silica (B1680970) gel column to remove highly polar contaminants. Elute with a suitable non-polar solvent system.
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Protocol for LC-MS/MS Analysis
This protocol outlines typical parameters for the analysis of BHT using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS).[4]
-
Chromatographic Separation:
-
Instrument: UHPLC system (e.g., Thermo Scientific Vanquish).
-
Column: Reversed-phase C18 column (e.g., Waters Acquity BEH C18). For isomer separation, multiple columns in series may be used.
-
Mobile Phase: A gradient of methanol and water or another appropriate solvent system.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: Maintained at 30-40°C.
-
-
Mass Spectrometry Detection (ESI+):
-
Instrument: High-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Ion Source Temperature: 250°C.
-
Capillary Temperature: 230°C.
-
Sheath Gas Flow: ~18 arbitrary units.
-
Auxiliary Gas Flow: ~7 arbitrary units.
-
MS¹ Scan: Scan a mass range of m/z 350–2000 with high resolution (>70,000).
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MS² Scan (Data-Dependent): Isolate the top 10 most abundant ions from the MS¹ scan for fragmentation. Use a stepped normalized collision energy (e.g., 22.5 and 40) to obtain informative fragment spectra.
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Biosynthesis Pathway and Visualization
Extended C35 hopanoids like BHT are synthesized from the C30 hopanoid precursor, diploptene (B154308). The pathway involves a series of enzymatic modifications encoded by the hpn (hopanoid biosynthesis) gene cluster. The key steps are the addition of a ribosyl moiety and its subsequent modification.
The diagram below illustrates the established biosynthetic pathway leading from the C30 hopanoid diploptene to Bacteriohopanetetrol and its further conversion to more complex derivatives like BHT cyclitol ether.
Caption: Biosynthesis of Bacteriohopanetetrol (BHT) and derivatives.
References
- 1. Identification of bacterial species by untargeted NMR spectroscopy of the exo-metabolome - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Bacteriohopanoids from Thermophilic Bacteria by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
